5-ヨード-1-メチル-1H-インダゾール-3-アミン

概要

説明

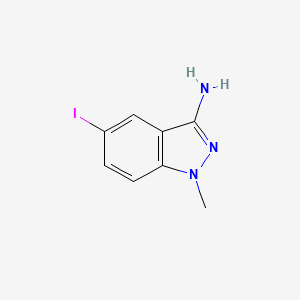

5-Iodo-1-methyl-1H-indazol-3-amine is a chemical compound with the molecular formula C8H8IN3 . It is a solid substance .

Synthesis Analysis

The synthesis of 1H-indazole-3-amine derivatives, which includes 5-Iodo-1-methyl-1H-indazol-3-amine, involves various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .Molecular Structure Analysis

The molecular structure of 5-Iodo-1-methyl-1H-indazol-3-amine consists of 8 carbon atoms, 8 hydrogen atoms, 1 iodine atom, and 3 nitrogen atoms .Physical And Chemical Properties Analysis

5-Iodo-1-methyl-1H-indazol-3-amine is a solid substance . It has a molecular weight of 273.08 .科学的研究の応用

抗腫瘍活性

5-ヨード-1-メチル-1H-インダゾール-3-アミン: 誘導体は、抗腫瘍剤としての可能性について研究されています。これらの化合物は、肺がん(A549)、慢性骨髄性白血病(K562)、前立腺がん(PC-3)、肝がん(Hep-G2)などのさまざまな癌細胞の増殖を阻害することができます。 たとえば、特定の誘導体は、K562細胞株に対して有望な阻害効果を示し、低いIC50値を示しており、強力な抗腫瘍活性を示しています .

アポトーシス誘導

研究によると、5-ヨード-1-メチル-1H-インダゾール-3-アミン誘導体は、癌細胞でアポトーシスを誘導する可能性があります。これは、癌治療薬にとって重要なメカニズムであり、プログラムされた細胞死につながり、腫瘍の増殖を抑制します。 誘導体は、Bcl2ファミリーメンバーとp53 / MDM2経路を濃度依存的に阻害することにより、アポトーシスに影響を与える可能性があります .

細胞周期停止

いくつかのインダゾール誘導体は、特にG0–G1期で細胞周期停止を引き起こすことが判明しています。これは、癌細胞が分裂して増殖するのを防ぎ、これは癌治療における重要なステップです。 細胞周期をブロックする能力により、これらの化合物は、癌治療におけるさらなる研究開発にとって貴重なものになります .

チロシンキナーゼ阻害

5-ヨード-1-メチル-1H-インダゾール-3-アミンの構造は、キナーゼ阻害剤におけるヒンジ結合フラグメントとして効果的です。 たとえば、リニファニブでは、チロシンキナーゼのヒンジ領域に効果的に結合します。これは、細胞シグナル伝達と成長における役割から、癌治療の標的となっています .

化学療法薬開発

選択性の低さや耐性の問題など、現在の化学療法薬の限界があるため、新しい薬剤が必要です。5-ヨード-1-メチル-1H-インダゾール-3-アミン誘導体は、より高い効率と低い毒性を持つ潜在的な化学療法薬として探索されています .

分子ハイブリッド戦略

この化合物は、強化された生物活性を持つ新しい分子を設計するための分子ハイブリッド戦略で使用されます。 異なる分子のファーマコフォアを組み合わせることで、研究者は抗腫瘍活性を向上させた新しい化合物を生み出すことができます .

癌細胞に対する選択性

5-ヨード-1-メチル-1H-インダゾール-3-アミンの特定の誘導体は、正常細胞よりも癌細胞に対して高い選択性を示しています。 この選択性は、副作用を減らし、抗癌剤の治療指数を高めるために不可欠です .

薬剤耐性克服

5-ヨード-1-メチル-1H-インダゾール-3-アミン部分を持つインダゾール誘導体など、癌治療における薬剤耐性を克服する能力について調査されています。 それらの独自の作用機序は、癌細胞における耐性メカニズムを回避または逆転する経路を提供する可能性があります .

作用機序

Target of Action

The primary target of 5-Iodo-1-methyl-1H-indazol-3-amine is believed to be the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of cell division, survival, and migration .

Mode of Action

5-Iodo-1-methyl-1H-indazol-3-amine interacts with its target by binding effectively with the hinge region of tyrosine kinase . This interaction inhibits the activity of the kinase, thereby disrupting the signal transduction cascades it regulates .

Biochemical Pathways

The inhibition of tyrosine kinase affects several biochemical pathways. One of the key pathways is the p53/MDM2 pathway . This pathway plays a crucial role in cell cycle regulation and apoptosis . By inhibiting this pathway, 5-Iodo-1-methyl-1H-indazol-3-amine can induce cell cycle arrest and apoptosis .

Pharmacokinetics

It’s known that the compound is a solid at room temperature , suggesting that it may require a delivery vehicle for administration and absorption.

Result of Action

The result of 5-Iodo-1-methyl-1H-indazol-3-amine’s action is the induction of apoptosis and cell cycle arrest in cancer cells . For instance, one derivative of the compound exhibited a promising inhibitory effect against the K562 cell line, a human chronic myeloid leukemia cell line . This compound was found to inhibit Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .

Action Environment

The action, efficacy, and stability of 5-Iodo-1-methyl-1H-indazol-3-amine can be influenced by various environmental factors. For instance, the compound should be stored at ambient temperature . Furthermore, the compound’s efficacy can be affected by the presence of other substances in the environment.

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

5-Iodo-1-methyl-1H-indazol-3-amine plays a significant role in biochemical reactions, primarily through its interactions with various enzymes and proteins. It has been observed to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can lead to the modulation of signaling pathways that are crucial for cell growth and proliferation . Additionally, 5-Iodo-1-methyl-1H-indazol-3-amine has shown potential in inhibiting specific enzymes involved in cancer cell metabolism, thereby exerting its anticancer effects .

Cellular Effects

The effects of 5-Iodo-1-methyl-1H-indazol-3-amine on cellular processes are profound. It has been demonstrated to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis (programmed cell death) in cancer cells by activating the p53/MDM2 pathway . Moreover, 5-Iodo-1-methyl-1H-indazol-3-amine has been shown to inhibit the proliferation of various cancer cell lines, including lung, prostate, and hepatoma cells .

Molecular Mechanism

At the molecular level, 5-Iodo-1-methyl-1H-indazol-3-amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases, and inhibits their activity. This inhibition can lead to the disruption of signaling pathways that are essential for cancer cell survival and proliferation . Additionally, 5-Iodo-1-methyl-1H-indazol-3-amine can modulate gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Iodo-1-methyl-1H-indazol-3-amine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Iodo-1-methyl-1H-indazol-3-amine remains stable under specific conditions, allowing for sustained inhibition of target enzymes and prolonged anticancer activity . Its degradation products may also contribute to its overall biological effects .

Dosage Effects in Animal Models

The effects of 5-Iodo-1-methyl-1H-indazol-3-amine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, 5-Iodo-1-methyl-1H-indazol-3-amine may exhibit toxic effects, including damage to normal tissues and organs . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing adverse effects .

Metabolic Pathways

5-Iodo-1-methyl-1H-indazol-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can affect metabolic flux and alter the levels of specific metabolites, thereby influencing cellular metabolism . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing potential side effects .

Transport and Distribution

The transport and distribution of 5-Iodo-1-methyl-1H-indazol-3-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in target tissues, which are essential for its biological activity . Additionally, the compound’s ability to cross cellular membranes and reach intracellular targets is a critical factor in its efficacy .

Subcellular Localization

The subcellular localization of 5-Iodo-1-methyl-1H-indazol-3-amine plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects .

特性

IUPAC Name |

5-iodo-1-methylindazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8IN3/c1-12-7-3-2-5(9)4-6(7)8(10)11-12/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGNBDMFXNNOIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)I)C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201297420 | |

| Record name | 5-Iodo-1-methyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201297420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227955-23-8 | |

| Record name | 5-Iodo-1-methyl-1H-indazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227955-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodo-1-methyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201297420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

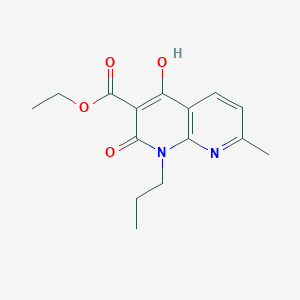

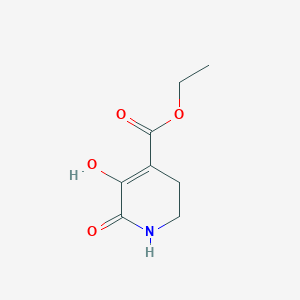

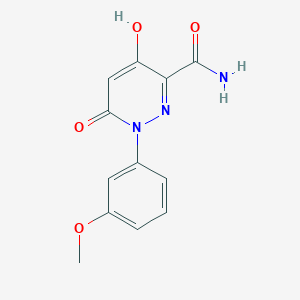

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-hydroxy-8-methyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395597.png)

![Ethyl 5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395607.png)